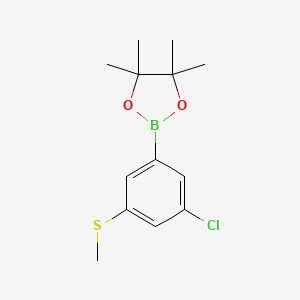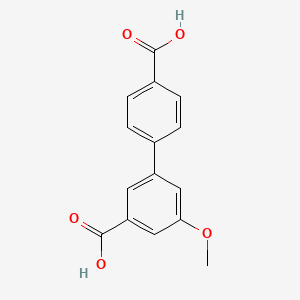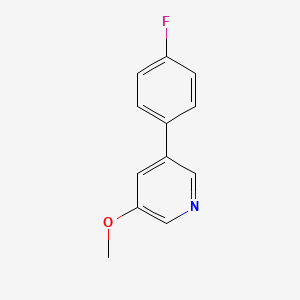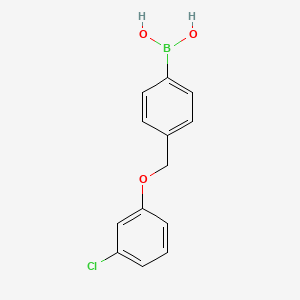
4-(3-Chlorophenoxymethyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Chlorophenoxymethyl)phenylboronic acid” is a boronic acid derivative . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of organometallic compounds such as phenylmagnesium bromide and trimethyl borate . The product is then hydrolyzed to yield the boronic acid .Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. For instance, they can be used in Suzuki-Miyaura cross-coupling reactions . They can also undergo protodeboronation, a process that involves the removal of the boron moiety .Applications De Recherche Scientifique
Benzoxaboroles: Old Compounds with New Applications
Benzoxaboroles, derivatives of phenylboronic acids, have seen renewed interest due to their exceptional properties and wide applications. Initially described over 50 years ago, recent investigations have explored their utility as building blocks and protecting groups in organic synthesis. Some benzoxaboroles have demonstrated biological activity and are under clinical trials. Their ability to bind hydroxyl compounds allows them to serve as molecular receptors for sugars and glycoconjugates, indicating potential for development in medical and biochemical research (Adamczyk-Woźniak et al., 2009).
Electrochemical Biosensors Based on Phenylboronic Acid and Derivatives
Phenylboronic acid (PBA) and its derivatives are known for their selective binding to 1,2- and 1,3-diols, forming negatively charged boronate esters in neutral aqueous media. This selective binding property has been leveraged to construct electrochemical glucose sensors. PBA-modified electrodes have been extensively studied for their potential in detecting glycoproteins like glycated hemoglobin (HbA1c), offering promising alternatives for monitoring blood glucose levels over several months. Such sensors could significantly impact diabetes management, showcasing the versatility of PBA derivatives in medical device development (Anzai, 2016).
pH- and Sugar-Sensitive Layer-by-Layer Films and Microcapsules for Drug Delivery
Recent advancements in pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules have opened new avenues for drug delivery systems. These systems are engineered to respond to specific physiological conditions, such as changes in pH or glucose levels, enabling targeted delivery of therapeutics. This approach has potential applications in delivering anti-cancer drugs to tumor cells, anti-inflammatory drugs to inflamed tissues, and insulin in response to glucose levels, which could dramatically improve treatment outcomes for various chronic conditions (Sato et al., 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids and their derivatives are known to be used in the suzuki–miyaura cross-coupling reaction , which suggests that the compound might interact with palladium catalysts in this context.
Mode of Action
The mode of action of 4-(3-Chlorophenoxymethyl)phenylboronic Acid is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group to a palladium catalyst .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is widely used in organic synthesis for the formation of carbon-carbon bonds .
Result of Action
As a participant in the suzuki–miyaura cross-coupling reaction, this compound contributes to the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
The efficacy and stability of 4-(3-Chlorophenoxymethyl)phenylboronic Acid, like many other chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals .
Propriétés
IUPAC Name |
[4-[(3-chlorophenoxy)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-2-1-3-13(8-12)18-9-10-4-6-11(7-5-10)14(16)17/h1-8,16-17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCHGAJACGHTSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC(=CC=C2)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681347 |
Source


|
| Record name | {4-[(3-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chlorophenoxy)methyl)phenyl)boronic acid | |
CAS RN |
1256358-75-4 |
Source


|
| Record name | {4-[(3-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Trifluoromethoxy)phenyl]hexan-1-one](/img/structure/B577742.png)
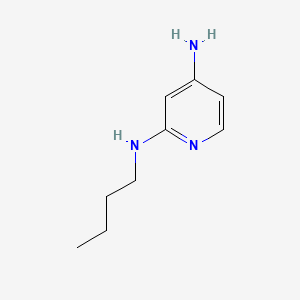
![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine](/img/structure/B577744.png)
![6-Chloro-4-nitro-1H-benzo[d]imidazole](/img/structure/B577749.png)
![6'-Methyl-[3,3'-bipyridin]-4-amine](/img/structure/B577750.png)
